![molecular formula C28H22F3N3OS2 B2493330 1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 379236-08-5](/img/structure/B2493330.png)
1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
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Overview
Description
Complex organic compounds, including those with pyrrol, thieno[2,3-d]pyrimidin, and trifluoromethyl phenyl groups, are of interest in various fields of chemistry due to their potential applications in materials science, pharmaceuticals, and agrochemicals. The synthesis and analysis of these compounds provide insights into their structural, physical, and chemical properties, which are crucial for their application development.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions that carefully introduce functional groups into the molecular scaffold. For example, the synthesis of pyrimidinones and thieno[2,3-d]pyrimidinones often starts with the condensation of appropriate precursors in the presence of catalysts or under specific reaction conditions that favor the formation of the desired cyclic structures (Zadorozhny et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds is elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry, along with X-ray crystallography. These analyses reveal the compound's skeleton, the spatial arrangement of atoms, and the presence of specific functional groups (Louroubi et al., 2019).
Chemical Reactions and Properties
The reactivity of a compound is determined by its functional groups. Pyrrol and thieno[2,3-d]pyrimidin-4-yl moieties, for example, can undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, that modify the molecule or confer specific properties (Ho & Yao, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application. These properties are influenced by the molecule's overall structure and functional groups. The crystal structure, in particular, can be studied through X-ray diffraction methods to understand the compound's solid-state organization (Meng et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards other chemicals, and stability under various conditions, are determined by the compound's molecular structure. Studies on similar compounds can provide insights into the reactivity patterns and stability profiles of the molecule (Pod''yachev et al., 1994).
properties
IUPAC Name |
1-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N3OS2/c1-16-12-22(17(2)34(16)21-11-7-10-20(13-21)28(29,30)31)24(35)15-36-26-23-14-25(19-8-5-4-6-9-19)37-27(23)33-18(3)32-26/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGHFNDTPHNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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